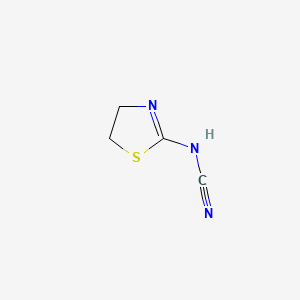

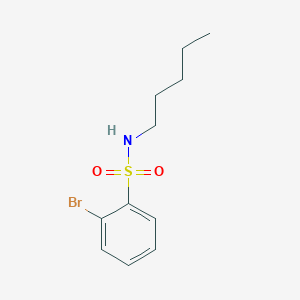

![molecular formula C12H16N2O B1274081 2-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 910037-05-7](/img/structure/B1274081.png)

2-[3-(Dimethylamino)propoxy]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[3-(Dimethylamino)propoxy]benzonitrile is a chemical that is structurally related to various nitrile compounds that have been studied for their interesting chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and behavior by examining similar compounds that have been discussed in the literature.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl acrylonitrile derivative . This suggests that similar condensation methods could potentially be applied to synthesize 2-[3-(Dimethylamino)propoxy]benzonitrile. Additionally, the use of dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane in the synthesis of a benzoxazasilole derivative indicates the versatility of dimethylamino groups in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino groups can be complex, as evidenced by the X-ray diffraction studies of the Z/E isomers of a related acrylonitrile compound . The presence of dimethylamino groups can influence the overall geometry and electronic distribution within the molecule, which is crucial for understanding the behavior of 2-[3-(Dimethylamino)propoxy]benzonitrile.

Chemical Reactions Analysis

The reactivity of nitrile compounds can lead to a variety of chemical reactions. For instance, 1,3-dipolar cycloadditions have been observed with 2-(benzonitrilio)-2-propanide, resulting in the formation of heterocyclic compounds . This indicates that 2-[3-(Dimethylamino)propoxy]benzonitrile may also participate in similar cycloaddition reactions due to its nitrile group.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino-containing compounds can be influenced by their molecular structure. For example, the crystal packing and intermolecular interactions in the Z and E isomers of a dimethylamino phenyl acrylonitrile derivative were found to be significantly different, affecting their stability and density . The fluorescense properties of p-N,N-dimethylamino-benzonitrile have also been studied, showing the influence of the dimethylamino group on the compound's electronic states . These findings suggest that 2-[3-(Dimethylamino)propoxy]benzonitrile may exhibit unique physical and chemical properties that could be explored further.

Wissenschaftliche Forschungsanwendungen

Antidepressant Research

Studies have explored the potential of related compounds, such as 3-amino-1,1-diaryl-2-propanols, in the field of antidepressants. Compounds similar to 2-[3-(Dimethylamino)propoxy]benzonitrile have shown promising results as antidepressant agents, with some showing less peripheral anticholinergic effects compared to other treatments like imipramine (Clark et al., 1979).

Nonadiabatic Relaxation Dynamics

Research on 4-(N,N-Dimethylamino)benzonitrile (DMABN) has provided insights into nonadiabatic relaxation dynamics following photoexcitation. These studies have enhanced understanding of the early events involved in this process, offering valuable information for the development of new materials and technologies (Kochman et al., 2015).

Fluorescence Studies

Investigations into the fluorescence of p-N,N-dimethylamino-benzonitrile have contributed to the understanding of dual fluorescence phenomena. These studies have been crucial in understanding the behavior of compounds like 2-[3-(Dimethylamino)propoxy]benzonitrile under different conditions (Rotkiewicz et al., 1973).

Prostaglandin Production

Benzydamine, a compound with a similar structure, has been studied for its effects on prostaglandin production in human gingival fibroblasts. This research contributes to the understanding of inflammatory processes and potential treatments (Modéer & Yucel-Lindberg, 1999).

Beta-Adrenergic Blocking Activity

Research on related compounds like o-[2-hydroxy-3-(isopropylamino)-propoxy]-benzonitril has explored their beta-adrenergic blocking activity and hemodynamic effects, contributing to cardiovascular disease treatment (Gilfrich et al., 1971).

Safety And Hazards

“2-[3-(Dimethylamino)propoxy]benzonitrile” is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including the use of personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLARMCZZWFRCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388152 |

Source

|

| Record name | 2-[3-(dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)propoxy]benzonitrile | |

CAS RN |

910037-05-7 |

Source

|

| Record name | 2-[3-(dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

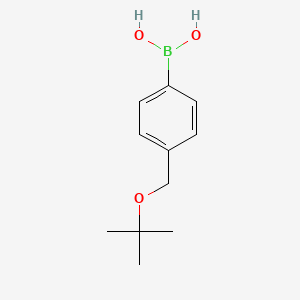

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)